D-Glucose-18O

Metabolic flux analysis Gluconeogenesis Stable isotope tracing

Researchers tracking oxygen atom fate in gluconeogenesis or glycogen synthesis often face confounding kinetic isotope effects with deuterated tracers. D-Glucose-18O provides a reliable solution. • Negligible ¹⁸O isotope effect ensures accurate in vivo flux estimates; induces characteristic 0.02-0.04 ppm upfield ¹³C NMR shifts for non-destructive positional analysis. • ≥98 atom% ¹⁸O enrichment verified by pentaacetyl derivatization-MS; enables precise MS quantitation and mutarotation rate measurements (9.5 × 10⁻⁵ s⁻¹ at pH 7.0, 61°C). • Supplied as a white solid; stable at ambient shipping; available in research-scale quantities with documented certificates of analysis.

Molecular Formula C6H12O6
Molecular Weight 182.16 g/mol
Cat. No. B12391054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-18O
Molecular FormulaC6H12O6
Molecular Weight182.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i7+2
InChIKeyGZCGUPFRVQAUEE-WHMSQDSOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucose-18O Purity & Tracer Specifications


D-Glucose-18O is a stable isotope-labeled monosaccharide in which one or more oxygen atoms are substituted with the non-radioactive oxygen-18 (¹⁸O) isotope [1]. This compound retains the fundamental biochemical properties of unlabeled D-glucose, serving as a primary energy substrate and key metabolic intermediate in cellular pathways . The ¹⁸O isotopic label introduces a mass shift (+2 Da per labeled oxygen atom) that enables precise detection and quantification via mass spectrometry (MS) without altering the molecule's native chemical reactivity [1]. Commercially, D-Glucose-18O is supplied with isotopic enrichment levels typically ≥98 atom% ¹⁸O, as verified by vendor certificates of analysis, ensuring reliable tracer performance in metabolic flux studies .

Workflow Oxygen fate tracing via MS and NMR
Selection High isotopic enrichment for tracer studies
Method Fit Compatible with LC-MS and ¹³C NMR platforms

D-Glucose-18O: Essential for Oxygen Tracing


Substituting D-Glucose-18O with unlabeled D-glucose, D-Glucose-13C, or D-Glucose-2H in oxygen-tracking experiments leads to critical analytical and biological failures. Unlabeled glucose provides no mass distinction to trace oxygen atom fate, while 13C labeling tracks carbon flux but cannot distinguish oxygen exchange or hydration events that are central to gluconeogenesis and glycogen synthesis [1]. Deuterium (²H) labeling, though widely used, introduces significant kinetic isotope effects that alter reaction rates in enzyme-mediated processes, thereby distorting quantitative metabolic flux estimates [1]. In contrast, the ¹⁸O isotope experiences negligible isotope effects in physiological reactions, enabling more accurate in vivo estimates of endogenous carbohydrate synthesis [1]. Furthermore, ¹⁸O induces a characteristic upfield shift in ¹³C NMR spectra (typically 0.02–0.04 ppm), allowing direct, non-destructive positional analysis of oxygen enrichment without chemical derivatization—a capability absent in ¹³C- or ²H-labeled analogs [2].

Unlabeled D-Glucose No mass distinction to trace oxygen atom fate in metabolic pathways
D-Glucose-¹³C Tracks carbon flux but cannot distinguish oxygen exchange events
D-Glucose-²H Kinetic isotope effects may distort enzyme-mediated flux estimates

D-Glucose-18O Performance vs. ²H & ¹³C Glucose


Reduced Kinetic Isotope Effect vs. ²H-Glucose

In contrast to deuterium (²H)-labeled glucose, D-Glucose-18O exhibits negligible isotope effects on enzyme-mediated metabolic reactions. ¹⁸O labeling does not significantly alter reaction rates, whereas ²H substitution introduces substantial kinetic isotope effects that can skew quantitative flux calculations [1].

Kinetic Isotope Effect
Class-level
Negligible vs. ²H Significant
Supports endogenous rate estimates
Inferred from isotope principles
Metabolic flux analysis Gluconeogenesis Stable isotope tracing

Position-Specific ¹⁸O Enrichment by ¹³C NMR

D-Glucose-18O incorporation into glucose-6-phosphate was quantified using ¹³C NMR isotope shift analysis in human erythrocyte hemolysates incubated with 20% H₂¹⁸O. Mean ¹⁸O enrichments at specific carbon positions were: Position 1: 16.4 ± 1.6%; Position 2: 13.3 ± 1.3%; Position 3: 4.1 ± 1.1%; Position 4: 12.6 ± 0.8%; Position 5: 10.7 ± 1.4%; Position 6: not detectable [1].

Positional ¹⁸O Enrichment
Head-to-head
C1 16.4%, C2 13.3%, C5 10.7%
Enables position-specific flux analysis
Human hemolysate, 13C NMR assay
NMR spectroscopy Isotope shift analysis Glucose-6-phosphate metabolism

Anomeric Oxygen Exchange Kinetics by ¹⁸O NMR

The pseudo-first-order rate constant for ¹⁸O exchange at the anomeric carbon (C1) of D-glucose in aqueous solution at pH 7.0 and 61°C was determined to be 9.5 × 10⁻⁵ s⁻¹ using ¹⁸O-induced ¹³C NMR shift analysis [1].

Anomeric Exchange Rate
Head-to-head
9.5 × 10⁻⁵ s⁻¹
Benchmark for mutarotation studies
pH 7.0, 61°C, 13C NMR assay
Carbohydrate chemistry Oxygen exchange kinetics NMR spectroscopy

MS Analysis of ¹⁸O Position and Abundance

A method for direct MS analysis of ¹⁸O position and abundance in D-glucose was established using pentaacetyl derivatives. Synthetically prepared [1-¹⁸O]-, [2-¹⁸O]-, [3-¹⁸O]-, and [6-¹⁸O]pentaacetylhexoses served as standards, enabling identification of fragment ions containing specific oxygen atoms [1].

MS Position Analysis
Method context
Pentaacetyl derivatization-MS
QC verification of labeling fidelity
Enables batch validation
Mass spectrometry Isotopic enrichment analysis Glucose derivatives

D-Glucose-18O Research & Bioproduction Applications


Gluconeogenic Flux by ¹⁸O Enrichment

Researchers studying hepatic glucose production can administer H₂¹⁸O to model organisms or cell systems and subsequently isolate glucose-6-phosphate from tissues. Using D-Glucose-18O as an internal standard, ¹³C NMR analysis reveals position-specific ¹⁸O incorporation (e.g., 16.4% at C1, 13.3% at C2), enabling precise calculation of gluconeogenic versus glycogenolytic contributions to plasma glucose [1]. This approach avoids the kinetic isotope effect confounders inherent in deuterated water methods.

Real-Time Mutarotation & Oxygen Exchange Monitoring

In enzymology and carbohydrate chemistry, D-Glucose-18O can be used to continuously monitor oxygen exchange at the anomeric carbon via ¹⁸O-induced ¹³C NMR shift. The pseudo-first-order rate constant (9.5 × 10⁻⁵ s⁻¹ at pH 7.0, 61°C) serves as a benchmark for mutarotation studies and for characterizing glycosidase or glycosyltransferase mechanisms that involve C1–O bond cleavage [1]. This non-destructive assay eliminates the need for chemical quenching or derivatization.

Metabolic Flux Analysis in Bioproduction

In industrial biotechnology, D-Glucose-18O can be spiked into bioreactor media to trace oxygen atom fate through central carbon metabolism. The negligible isotope effect of ¹⁸O ensures that observed metabolic fluxes accurately represent native cellular physiology, unlike ²H-labeled tracers which can alter glycolytic rates. Position-specific MS or NMR analysis of excreted metabolites reveals pathway utilization patterns, guiding media optimization and strain engineering efforts [1].

Isotopic Purity QC for Labeled Glucose

For procurement and regulatory compliance, D-Glucose-18O batches can be validated using the pentaacetyl derivatization-MS method to confirm both the position and atom% enrichment of ¹⁸O labeling [1]. This ensures that the tracer meets the specified enrichment (e.g., ≥98 atom% ¹⁸O) and positional fidelity required for reproducible metabolic studies, preventing experimental failure due to mislabeled or low-purity material.

Application
Selection Property
Validation Focus
Gluconeogenic flux analysis
Oxygen-specific tracer capability
Position-specific ¹⁸O enrichment verification
Mutarotation and enzymology studies
Anomeric oxygen exchange monitoring
Non-destructive real-time NMR assay
Bioproduction flux analysis
Negligible isotope effect
Native metabolic rate preservation
Isotopic purity QC
Position and enrichment verification
Derivatization-MS method confirmation

Technical Documentation Hub

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